molecular formula C14H19ClN2O2 B1402892 tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride CAS No. 1401425-19-1

tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

Cat. No. B1402892
M. Wt: 282.76 g/mol
InChI Key: JLLWTHMBDBSOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl compounds are often used in organic synthesis due to their stability and ease of removal . They are commonly used as protecting groups for amines in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of tert-butyl compounds often involves the reaction of the corresponding alcohol with a hydrogen halide . The reaction conditions can vary depending on the specific substrates and desired products .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as NMR spectroscopy . Tert-butyl groups can be useful probes for NMR studies due to their distinct chemical shifts .


Chemical Reactions Analysis

Tert-butyl compounds can participate in a variety of chemical reactions. For example, they can be used as linkers in the development of protein degraders . They can also undergo oxidation reactions to form various products .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, tert-butyl compounds are generally stable and resistant to oxidation . They are often solids at room temperature .

Scientific Research Applications

  • X-Ray Structure Analysis and DFT Studies : One application is in the structural analysis of similar compounds, where X-ray diffraction and Density Functional Theory (DFT) studies are used. For instance, a related compound, tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, was synthesized and analyzed using these techniques (Boraei et al., 2021).

  • Synthetic Chemistry : Another application is in the field of synthetic chemistry, where this compound serves as an intermediate in the synthesis of various esters of indole-carboxylic acids and related compounds (Fritsche et al., 2006).

  • Enantioselective Synthesis : It is also used in the enantioselective synthesis of certain amino acids and their derivatives. This application involves electrophilic attack and the introduction of protected aminomethyl groups in various compounds (Arvanitis et al., 1998).

  • Catalysis in Organic Synthesis : The compound has been utilized as a catalyst in the selective aerobic oxidation of alcohols, demonstrating its utility in organic synthesis (Shen et al., 2012).

  • Synthesis of Indoles and Related Compounds : It is a key reactant in the synthesis of various indoles and related compounds, showcasing its versatility in organic reactions (Kondo et al., 1999).

  • Synthesis of Spirocyclic Compounds : This compound is used in the synthesis of spirocyclic indoline lactones, a process involving cyclization and N-acylation (Hodges et al., 2004).

  • Synthesis of Biologically Active Compounds : It is also a valuable intermediate in the synthesis of various biologically active compounds, such as crizotinib (Kong et al., 2016).

  • Copper-Catalyzed Reactions : The compound has been employed in copper-catalyzed C-H oxidation/cross-coupling reactions, demonstrating its role in advanced organic synthesis techniques (Wu et al., 2012).

  • Hydrolysis and Oxidative Degradation Studies : It is also used in studies involving hydrolysis and oxidative degradation, contributing to understanding the stability and reactivity of various compounds (Qi et al., 2016).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound. They include information on its toxicity, reactivity, and precautions for safe handling and use . It’s important to refer to the SDS of the specific compound for accurate information.

properties

IUPAC Name

tert-butyl 4-(aminomethyl)indole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16;/h4-8H,9,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLWTHMBDBSOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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